2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H7ClF6N4O and its molecular weight is 408.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Assessment
- The compound has been involved in the synthesis of complex molecules. For example, in a study by Castiñeiras et al. (2018), a derivative of 1,2,4-triazole was used in the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, highlighting its utility in creating novel compounds with potential applications in various fields such as chemistry and materials science (Castiñeiras, García-Santos, & Saa, 2018).
Theoretical Investigations
- Theoretical investigations have been conducted on similar compounds for their potential use in applications like organic light-emitting diodes (OLEDs). Guo et al. (2019) investigated the phosphorescence spectra and quantum yields of Ir(III) complexes with similar structures, showcasing the potential of these compounds in electronic and photonic applications (Guo, Pan, Li, Wu, & Zhang, 2019).
Antioxidant Properties
- Research has also been conducted on derivatives of 1,2,4-triazole for their antioxidant properties. For example, a study by Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant and antiradical activities, indicating potential pharmaceutical or nutraceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Influence on Excited States of Complexes
- The compound's derivatives have been studied for their influence on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. This kind of research, such as the study conducted by Avilov et al. (2007), contributes to the understanding of the photophysical properties of these complexes, which can be crucial in the development of optoelectronic devices (Avilov, Minoofar, Cornil, & De Cola, 2007).
Luminescent Properties
- Some studies have explored the luminescent properties of compounds containing 1,2,4-triazole. For instance, Gusev et al. (2017) synthesized copper(I) complexes with 1,2,4-triazoles and investigated their photoluminescence, revealing potential for these compounds in luminescent materials or sensors (Gusev, Shul’gin, Minaev, Baryshnikov, Minaeva, Baryshnikova, Kiskin, & Eremenko, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N4O/c16-11-5-9(15(20,21)22)6-23-12(11)26-13(27)25(7-24-26)10-3-1-2-8(4-10)14(17,18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFOEDOEQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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